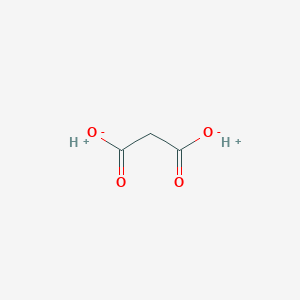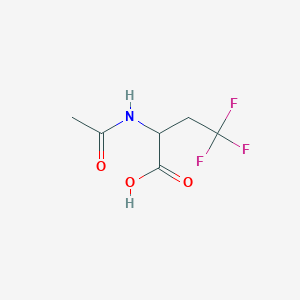
2-Acetamido-4,4,4-trifluorobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-4,4,4-trifluorobutanoic acid is a fluorinated organic compound with the molecular formula C6H8F3NO3 It is characterized by the presence of an acetamido group and three fluorine atoms attached to the butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-4,4,4-trifluorobutanoic acid typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. The process includes the formation of a nickel(II) complex with the glycine Schiff base, followed by alkylation with trifluoromethyl iodide. The resultant alkylated nickel(II) complex is then disassembled to reclaim the chiral auxiliary and produce 2-amino-4,4,4-trifluorobutanoic acid, which is subsequently converted to the N-acetyl derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of recyclable chiral auxiliaries and efficient reaction conditions ensures the economic viability of the production process .
化学反应分析
Types of Reactions: 2-Acetamido-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxidized carboxylic acids, reduced amines, and substituted derivatives with various functional groups .
科学研究应用
2-Acetamido-4,4,4-trifluorobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound serves as a bioisostere for leucine in peptide synthesis, aiding in the study of protein structure and function.
Medicine: It is investigated for its potential use in drug design, particularly in enhancing the metabolic stability and bioavailability of pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals, dyestuffs, and other industrial chemicals
作用机制
The mechanism of action of 2-Acetamido-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to permeate cell membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of enzymes and receptors by mimicking natural substrates or inhibitors .
相似化合物的比较
- 2-Amino-4,4,4-trifluorobutanoic acid
- 4,4,4-Trifluorobutyric acid
- 2-Acetamido-3,3,3-trifluoropropanoic acid
Comparison: 2-Acetamido-4,4,4-trifluorobutanoic acid is unique due to the presence of both an acetamido group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, compared to similar compounds. The trifluoromethyl group also enhances the compound’s ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry .
属性
IUPAC Name |
2-acetamido-4,4,4-trifluorobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3/c1-3(11)10-4(5(12)13)2-6(7,8)9/h4H,2H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCRZHTXNJUSFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556363 |
Source


|
| Record name | 2-Acetamido-4,4,4-trifluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120097-65-6 |
Source


|
| Record name | 2-Acetamido-4,4,4-trifluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)
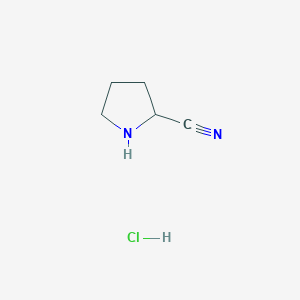
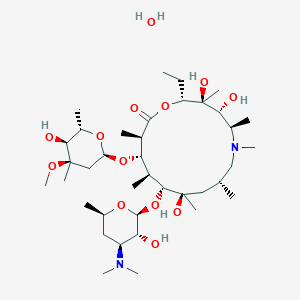

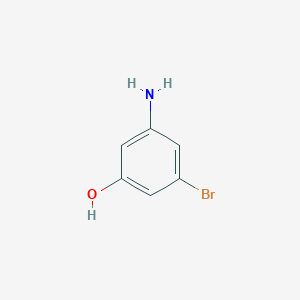
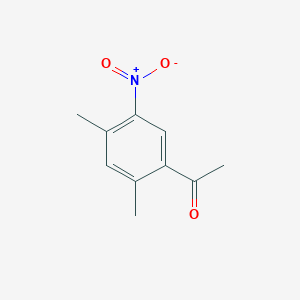

![2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B177728.png)


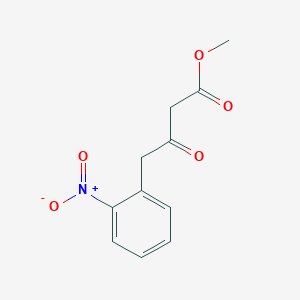

![Benzoic acid, 3-[[imino(methylthio)methyl]amino]-(9CI)](/img/structure/B177737.png)
